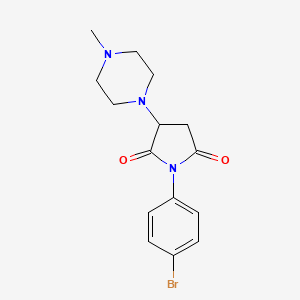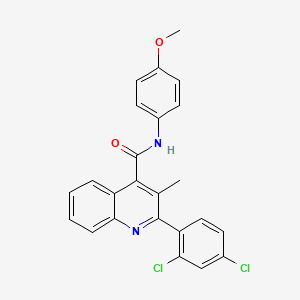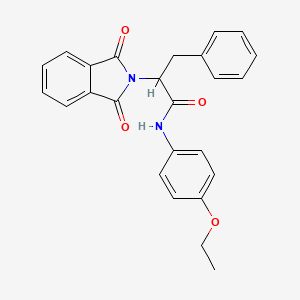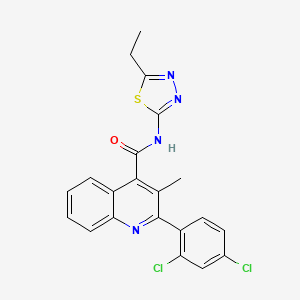
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as BRL-15572, is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It is used in scientific research for its potential therapeutic effects on various diseases, such as anxiety, depression, and schizophrenia.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic effects on various diseases. In preclinical studies, 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anxiolytic and antidepressant effects. It has also been shown to have antipsychotic effects in animal models of schizophrenia. 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of mood, cognition, and behavior.
Mécanisme D'action
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of mGluR5. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the receptor's response to glutamate. This leads to increased signaling through the mGluR5 pathway, which has been implicated in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to have antipsychotic effects in animal models of schizophrenia. 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. BDNF has been implicated in the pathophysiology of various psychiatric disorders, such as depression and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is its specificity for mGluR5. This allows researchers to study the effects of mGluR5 modulation on various physiological and behavioral processes. One limitation of using 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is its relatively low potency compared to other mGluR5 positive allosteric modulators. This requires higher doses of the compound to achieve significant effects, which may increase the risk of off-target effects.
Orientations Futures
There are several future directions for the study of 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One direction is to further investigate its potential therapeutic effects on various psychiatric disorders, such as anxiety, depression, and schizophrenia. Another direction is to study its effects on other physiological and behavioral processes that are regulated by mGluR5, such as addiction, pain, and cognition. Additionally, the development of more potent and selective mGluR5 positive allosteric modulators may lead to the discovery of novel therapeutic agents for the treatment of psychiatric and neurological disorders.
Méthodes De Synthèse
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of acetic anhydride and piperidine to form 4-bromocinnamic acid. The second step involves the reaction of 4-bromocinnamic acid with 4-methylpiperazine in the presence of thionyl chloride to form 4-bromo-3-(4-methyl-1-piperazinyl) cinnamoyl chloride. The final step involves the reaction of 4-bromo-3-(4-methyl-1-piperazinyl) cinnamoyl chloride with pyrrolidine-2,5-dione in the presence of triethylamine to form 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-17-6-8-18(9-7-17)13-10-14(20)19(15(13)21)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAGTDSBIHVAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
![2-[(5-isoquinolinyloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5143576.png)
![diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)
![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)
![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)


![9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5143628.png)


![2-hydroxy-N'-isopropyl-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzohydrazide](/img/structure/B5143649.png)